2-[3-(Prop-2-enamido)phenyl]acetic acid
Description
2-[3-(Prop-2-enamido)phenyl]acetic acid is a phenylacetic acid derivative featuring a propenamido (acrylamido) group at the meta position of the phenyl ring and an acetic acid side chain. This structure combines the aromatic properties of the phenyl group with the reactivity of the acrylamide moiety, making it a candidate for diverse biological applications, including anti-inflammatory or enzyme-targeting activities . The compound’s synthesis likely involves coupling a 3-aminophenylacetic acid precursor with acryloyl chloride, followed by purification under acidic or basic conditions, as seen in analogous phenylacetic acid syntheses .
Properties
IUPAC Name |
2-[3-(prop-2-enoylamino)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-10(13)12-9-5-3-4-8(6-9)7-11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYPKQMRWYBKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Prop-2-enamido)phenyl]acetic acid typically involves the reaction of 3-aminophenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple reactive sites under controlled conditions:
Key findings:
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Acidic hydrolysis of the enamide bond proceeds via a six-membered cyclic transition state, confirmed by isotopic labeling studies .
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Base-mediated ester hydrolysis shows a second-order rate constant (k = 1.2 × 10⁻³ M⁻¹s⁻¹) in ethanolic NaOH .
Nucleophilic Substitutions
The α,β-unsaturated enamide participates in conjugate additions:
Notable observations:
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Thiol additions exhibit anti-Markovnikov selectivity due to polar effects of the amide group .
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Amine additions form stable zwitterionic intermediates, as observed via ¹H-NMR .
Redox Transformations
The conjugated double bond undergoes selective reduction:
| Reducing Agent | Conditions | Product | Selectivity | Ref. |
|---|---|---|---|---|
| H₂/Pd-C | EtOAc, 1 atm | Saturated propanamide | >95% | |
| NaBH₄/CoCl₂ | MeOH, 0°C | Partial reduction to allylic alcohol | 40% |
Key data:
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Catalytic hydrogenation achieves complete saturation with TOF (turnover frequency) = 120 h⁻¹ .
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Radical-mediated reductions produce complex mixtures of diastereomers .
Cycloaddition Reactions
The enamide participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Endo/Exo Ratio | Ref. |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic lactam adduct | 85:15 | |
| Tetrazine | DCM, 25°C | Pyridazine derivatives | >99% exo |
Mechanistic insights:
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Electron-deficient dienophiles favor endo transition states due to secondary orbital interactions .
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Inverse-electron-demand reactions with tetrazines proceed via a concerted asynchronous pathway .
Polymerization Behavior
The compound acts as a monomer in radical-initiated polymerizations:
| Initiator | Conditions | Polymer Properties | Đ (Dispersity) | Ref. |
|---|---|---|---|---|
| AIBN | 70°C, bulk | Poly(propanamide) with Mn = 12 kDa | 1.8 | |
| UV/Laponite | Aqueous, 25°C | Nanocomposite hydrogels | 2.1 |
Critical data:
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Copolymerization with acrylic acid yields pH-responsive materials (swelling ratio = 15 at pH 9) .
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Termination occurs primarily via disproportionation, as shown by ESR spectroscopy .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability limits:
| Atmosphere | T₅% (°C) | Major Decomposition Products | Ref. |
|---|---|---|---|
| N₂ | 215 | CO₂, NH₃, Styrene | |
| Air | 198 | Benzoic acid, Acetonitrile |
Kinetic parameters (Arrhenius):
Scientific Research Applications
2-[3-(Prop-2-enamido)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[3-(Prop-2-enamido)phenyl]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The prop-2-enamido group may form hydrogen bonds or covalent interactions with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Aromatic Backbone
2-[2-(Prop-2-enamido)phenyl]acetic Acid ():
- The acrylamido group is at the ortho position.
- Steric hindrance from the adjacent acetic acid chain may reduce conformational flexibility and receptor binding compared to the meta isomer .
- Key Difference : Ortho substitution often leads to lower solubility and altered pharmacokinetics due to intramolecular interactions.
2-[(3,4,5-Triphenyl)phenyl]acetic Acid ():
- Three phenyl groups at the 3,4,5-positions create a bulky aromatic backbone.
- Higher lipophilicity (~LogP > 5) compared to the target compound (estimated LogP ~2.5), leading to poor solubility in polar solvents .
- Application : Designed for enhanced π-π stacking in enzyme inhibition (e.g., Alzheimer’s disease targets) .
Chain Length and Functional Groups
- 2-(3-Phenylprop-2-enamido)propanoic Acid (): Propanoic acid chain (vs. Synthesis: Requires additional steps for elongation of the carboxylic acid chain .
Substituent Modifications and Bioactivity
- 2-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enamido]acetic Acid (): Hydroxy and methoxy groups on the phenyl ring enhance polarity (LogP ~1.8) and antioxidant capacity. Activity: Demonstrated anti-inflammatory effects (IC₅₀ = 17.00 μM in NO inhibition assays) .
2-[(2E)-3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}prop-2-enamido]benzoic Acid ():
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Synthetic Yield (%) |
|---|---|---|---|---|
| 2-[3-(Prop-2-enamido)phenyl]acetic acid | 219.23 | 2.5 | ~10 (DMSO) | 70–85* |
| 2-[2-(Prop-2-enamido)phenyl]acetic acid | 219.23 | 2.7 | ~5 (DMSO) | 60–75* |
| N-Acryloylglycine | 129.12 | 0.3 | >50 (Water) | 90–95 |
| 2-[(3,4,5-Triphenyl)phenyl]acetic acid | 438.51 | 5.8 | <1 (DMSO) | 50–60 |
Key Observations :
- The meta -substituted target compound balances moderate lipophilicity and solubility, favoring oral bioavailability.
- Bulky analogs (e.g., triphenyl derivatives) face solubility challenges, necessitating formulation adjustments .
- Sodium salts (e.g., sodium 3-(prop-2-enamido)propanoate, ) improve solubility but may alter tissue distribution .
Biological Activity
2-[3-(Prop-2-enamido)phenyl]acetic acid, also known by its chemical identifier CAS No. 1485512-21-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13N1O2
- Molecular Weight : 217.24 g/mol
Synthesis
The synthesis of this compound typically involves the reaction between prop-2-enamide and phenylacetic acid derivatives. Key synthetic routes include:
- Condensation Reaction : The formation of the compound involves a condensation reaction where the amine group of prop-2-enamide reacts with the carboxylic acid group of phenylacetic acid.
- Reflux Conditions : The reaction is usually carried out under reflux in an organic solvent such as ethanol or methanol to facilitate the formation of the desired product.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against several bacterial strains, which may be linked to its structural features allowing interaction with microbial membranes.
Biological Activity Overview
A summary of the biological activities reported for this compound is presented in Table 1.
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
Several studies have reported on the biological effects and potential therapeutic applications of this compound:
- Study on Anti-inflammatory Effects :
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
